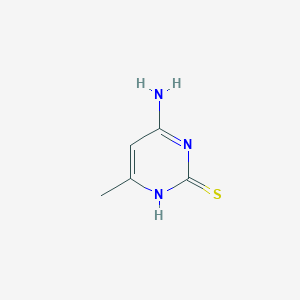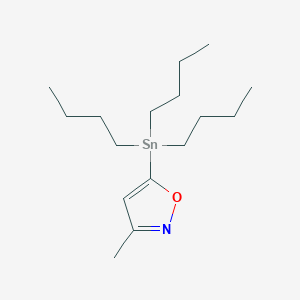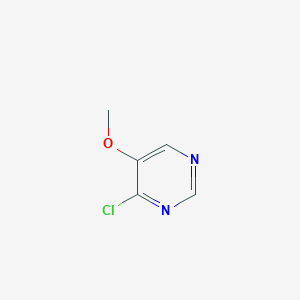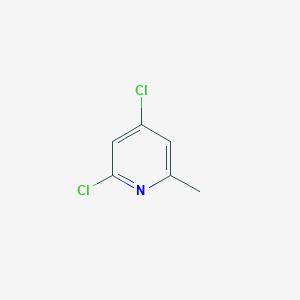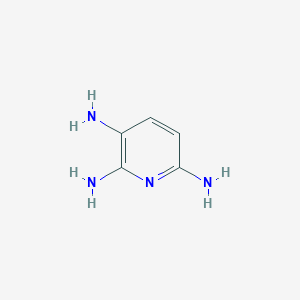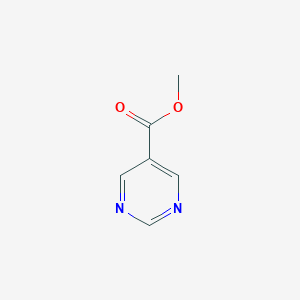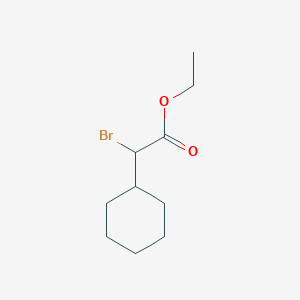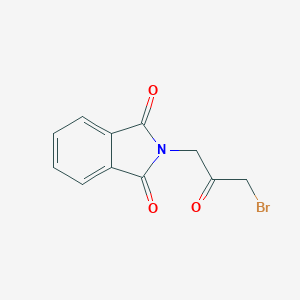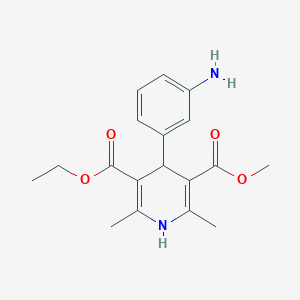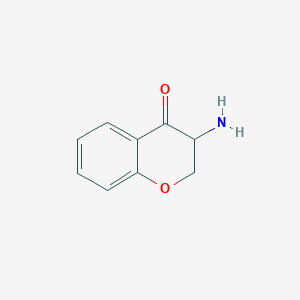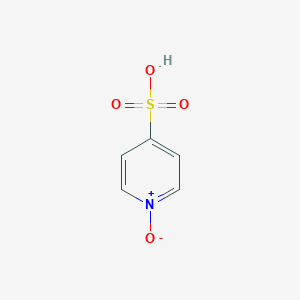
4-Pyridinesulfonic acid, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinesulfonic acid, 1-oxide (PSO) is a heterocyclic organic compound with the chemical formula C5H5NO3S. It is a water-soluble compound that is used in various scientific research applications. PSO is a versatile compound that is used in the synthesis of numerous organic compounds. It is also used as a catalyst in various chemical reactions.
科学的研究の応用
4-Pyridinesulfonic acid, 1-oxide is used in various scientific research applications. It is used as a catalyst in the synthesis of various organic compounds. It is also used as a reducing agent in the synthesis of metal nanoparticles. This compound is used in the preparation of surfactants and detergents. It is also used in the preparation of various pharmaceutical intermediates. This compound is used in the preparation of various dyes and pigments.
作用機序
The mechanism of action of 4-Pyridinesulfonic acid, 1-oxide is not well understood. However, it is believed that this compound acts as a reducing agent in various chemical reactions. It is also believed that this compound acts as a catalyst in various organic reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound has antioxidant properties. This compound has been shown to scavenge free radicals and prevent lipid peroxidation. This compound has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
4-Pyridinesulfonic acid, 1-oxide has several advantages for lab experiments. It is a water-soluble compound that is easy to handle. It is also a relatively inexpensive compound. This compound is a versatile compound that can be used in various organic reactions. However, this compound has some limitations for lab experiments. It is a hazardous compound that should be handled with care. This compound is also unstable in the presence of light and air.
将来の方向性
4-Pyridinesulfonic acid, 1-oxide has several potential future directions. It can be used in the synthesis of various organic compounds. This compound can also be used in the preparation of various pharmaceutical intermediates. This compound can be used in the preparation of various dyes and pigments. Future research can focus on the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a versatile compound that is used in various scientific research applications. It is used as a catalyst in the synthesis of various organic compounds. This compound has antioxidant and anti-inflammatory properties. This compound has several advantages for lab experiments but also has some limitations. Future research can focus on the mechanism of action of this compound and its potential applications in various fields.
合成法
4-Pyridinesulfonic acid, 1-oxide can be synthesized by the oxidation of 4-pyridinesulfonic acid with hydrogen peroxide. The reaction is carried out in the presence of a catalyst such as sodium tungstate or molybdenum oxide. The reaction yields this compound and water as the byproduct. The reaction can be represented as follows:
4-pyridinesulfonic acid + H2O2 → this compound + H2O
特性
| 5402-22-2 | |
分子式 |
C5H5NO4S |
分子量 |
175.16 g/mol |
IUPAC名 |
1-oxidopyridin-1-ium-4-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S/c7-6-3-1-5(2-4-6)11(8,9)10/h1-4H,(H,8,9,10) |
InChIキー |
STAMZLLSEWUSJC-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |
正規SMILES |
C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |
| 5402-22-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
